
5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide” is a chemical compound with the molecular formula C13H15BrClNO . It is also known as Cyclohexyl 5-bromo-2-chlorobenzamide . The compound has a molecular weight of 316.62 .
Molecular Structure Analysis
The molecule contains a total of 40 bonds. There are 21 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 394.4±32.0 °C at 760 mmHg, and a flash point of 192.4±25.1 °C . It has a molar refractivity of 73.4±0.4 cm3, a polar surface area of 29 Å2, and a molar volume of 215.7±5.0 cm3 .Mechanism of Action
5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide has been shown to act as a potent antagonist of the G protein-coupled receptor, which is involved in the regulation of various physiological processes. This compound has also been shown to modulate the activity of ion channels, including the N-type calcium channel and the voltage-gated potassium channel.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of neurotransmitter release, and the regulation of ion channel activity. This compound has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide in lab experiments is its ability to selectively target specific receptors and ion channels, allowing for more precise and specific studies. However, one limitation is that this compound may have off-target effects, which can complicate data interpretation.
Future Directions
Future research on 5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide could focus on its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further studies could investigate the effects of this compound on other physiological processes, such as immune function and metabolism.
Synthesis Methods
5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-bromobenzoyl chloride with 2-cyclohexyl-2-hydroxyethylamine in the presence of a base. Other methods include the reaction of 2-chloro-5-bromobenzoic acid with 2-cyclohexyl-2-hydroxyethylamine in the presence of a coupling reagent.
Scientific Research Applications
5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide has been used in a variety of scientific research applications, including studies on the role of G protein-coupled receptors in cancer, the regulation of ion channels, and the modulation of neurotransmitter release. This compound has also been used in studies on the effects of various drugs on the central nervous system.
properties
IUPAC Name |
5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrClNO2/c16-11-6-7-13(17)12(8-11)15(20)18-9-14(19)10-4-2-1-3-5-10/h6-8,10,14,19H,1-5,9H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGBEHBFNHAOIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



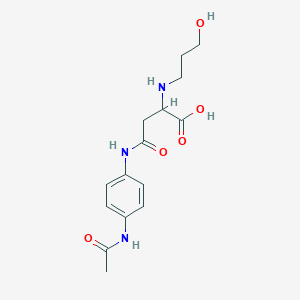
![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2379125.png)
![Methyl 4-[2-(2-methoxyethylamino)-6-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate](/img/structure/B2379126.png)
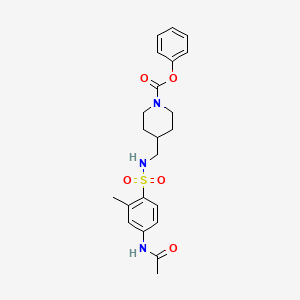
methanone](/img/structure/B2379129.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2379131.png)
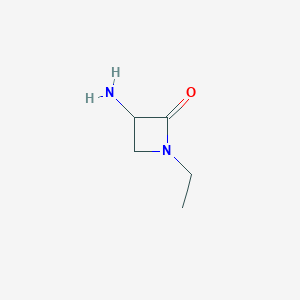
![N-benzyl-1-[3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2379134.png)
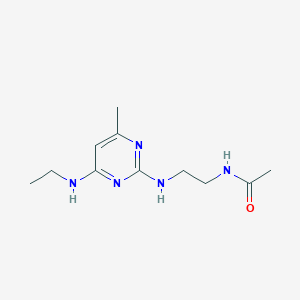
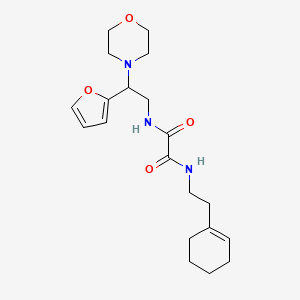
![methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2379141.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2379142.png)